
1-(Cyclohexylmethyl)pyrrolidin-3-ol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Drug Discovery and Development
The pyrrolidine ring, a core structure in 1-(Cyclohexylmethyl)pyrrolidin-3-ol, is widely utilized in medicinal chemistry due to its presence in many biologically active compounds. Its saturated nature allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of molecules . This compound can be used to develop new drugs with various biological profiles.
Biological Activity Modulation
Steric factors of the pyrrolidine ring influence biological activity. The different spatial orientations of substituents on the pyrrolidine ring can lead to varied biological profiles, which is crucial for the design of drug candidates with specific target selectivity .
Antimicrobial Applications
Compounds containing the pyrrolidine ring have shown promising results in antimicrobial activity. They can be synthesized to create new agents that are effective against a range of microbial pathogens .
Cancer Research
Pyrrolidine derivatives are being explored for their anticancer properties. The ability to modify the pyrrolidine ring structure allows researchers to synthesize compounds that could potentially target cancer cells .
Anti-inflammatory Agents
The anti-inflammatory properties of pyrrolidine derivatives make them candidates for the development of new anti-inflammatory drugs. Their efficacy in reducing inflammation can be harnessed for treating various inflammatory disorders .
Neuropharmacology
1-(Cyclohexylmethyl)pyrrolidin-3-ol may play a role in the development of neuropharmacological agents due to the pyrrolidine ring’s impact on central nervous system targets. This could lead to new treatments for neurological conditions .
Stereoselective Synthesis
The stereogenicity of the pyrrolidine ring is significant for the synthesis of enantioselective compounds. This feature is essential for creating drugs that interact with proteins in a stereoselective manner .
Industrial Chemistry
Beyond pharmaceuticals, the pyrrolidine ring found in 1-(Cyclohexylmethyl)pyrrolidin-3-ol can be used in industrial applications, such as the synthesis of materials with unique properties or as intermediates in complex chemical reactions .
Mecanismo De Acción
Target of action
Pyrrolidine derivatives are known to interact with a variety of biological targets. The specific target would depend on the exact structure and functional groups present in the compound .
Mode of action
The mode of action of pyrrolidine derivatives can vary widely. They can act as agonists or antagonists at their target sites, modulating the activity of these targets .
Biochemical pathways
Pyrrolidine derivatives can influence a variety of biochemical pathways, depending on their specific targets. For example, they can affect signal transduction pathways, metabolic pathways, or ion channels .
Pharmacokinetics
The pharmacokinetic properties of pyrrolidine derivatives, including absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as the compound’s structure, stereochemistry, and the presence of functional groups .
Result of action
The molecular and cellular effects of pyrrolidine derivatives can include changes in cell signaling, alterations in metabolic activity, or modulation of ion channel function .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of pyrrolidine derivatives .
Propiedades
IUPAC Name |
1-(cyclohexylmethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h10-11,13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBMJBDTLQPDLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexylmethyl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



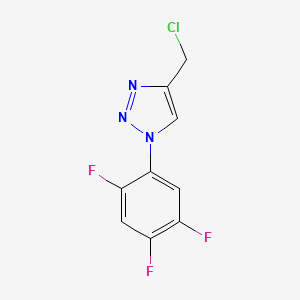
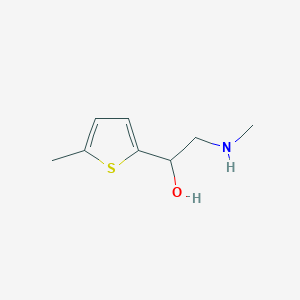
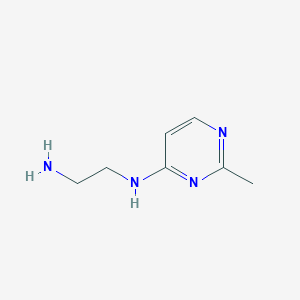

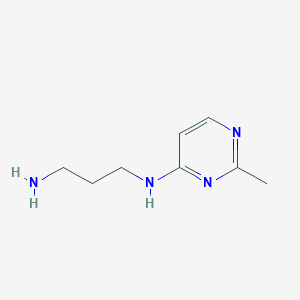
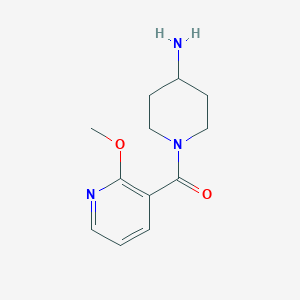
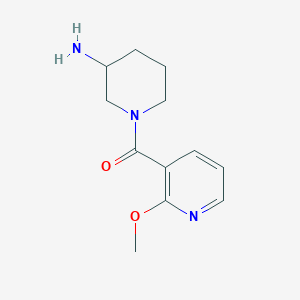
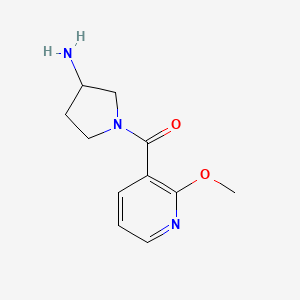
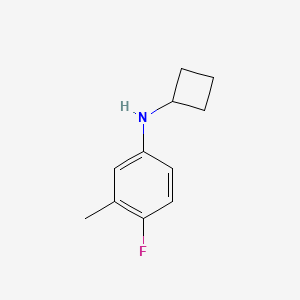
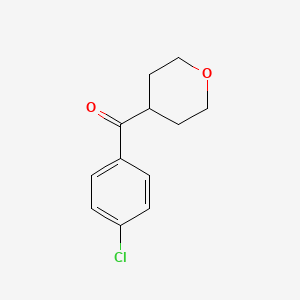


![2-[(4-Aminocyclohexyl)oxy]isonicotinonitrile](/img/structure/B1468523.png)
![1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1468524.png)